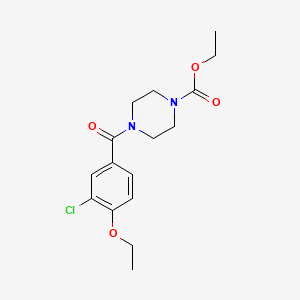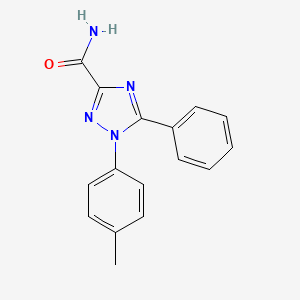![molecular formula C17H20N2O3S B5284762 N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5284762.png)
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, which is further connected to an acetamide group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-aminophenyl-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
- N-(4-{[(2,6-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
- N-(4-{[(3,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
Uniqueness
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(2,5-dimethylphenyl)sulfonylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-6-13(2)17(11-12)23(21,22)18-15-7-9-16(10-8-15)19(4)14(3)20/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXNVWNLKFDTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(isopropylthio)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5284679.png)
![ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate](/img/structure/B5284681.png)
![4-ethyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5284682.png)
![methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5284683.png)
![3-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5284688.png)
![N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B5284696.png)

![3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5284716.png)
![3-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5284723.png)
![methyl 2-{[(2-pyridinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5284731.png)
![3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5284742.png)

![5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-propyl-2-furamide](/img/structure/B5284759.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5284764.png)
